![molecular formula C14H10Cl2N2O3S2 B2937508 2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 862807-76-9](/img/structure/B2937508.png)
2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to possess antitumor and cytotoxic activities. For example, certain thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer .
Antifungal Activity
Some thiazole derivatives have been synthesized and screened for their antifungal activity. This suggests that compounds with a thiazole structure could potentially be used in developing antifungal agents .
Plant Hormone Analogues
Indole derivatives, which share a similar aromatic structure with benzothiazoles, are known to include plant hormones such as indole-3-acetic acid. This implies that benzothiazole derivatives might also find applications in agriculture as plant growth regulators .
Multitargeted Bioactive Molecules
Thiazoles have been synthesized and tested for various biological activities, including enzyme activation potency. This indicates that compounds with a thiazole moiety could be explored for multitargeted therapeutic applications .
Antimicrobial Activity
Thiophene derivatives are known to exhibit antimicrobial properties. Given that thiophene is part of the compound’s structure, it could potentially be researched for use in antimicrobial treatments .
A brief review of the biological potential of indole derivatives Thiazoles: having diverse biological activities | Medicinal Chemistry Synthesis and Biological Evaluation of Thiazole Derivatives 2,4-Disubstituted thiazoles as multitargated bioactive molecules - Springer Therapeutic importance of synthetic thiophene - BMC Chemistry
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.
Mode of Action
It is known that indole derivatives, which share a similar structure with the compound, can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. Given the broad spectrum of biological activities exhibited by similar compounds, it is likely that the compound affects multiple pathways
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been shown to exhibit a variety of biological activities, suggesting that the compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S2/c1-20-7-3-4-8(21-2)11-10(7)17-14(23-11)18-13(19)6-5-9(15)22-12(6)16/h3-5H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZVFOFWBQWZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.